Crystal Packing Architecture: Divergence from Non-Halogenated Parent
While a direct crystal structure for (6-Bromonaphthalen-1-yl)methanol is not publicly available, its solid-state packing can be reasonably inferred to differ significantly from its non-halogenated analog, naphthalen-1-ylmethanol. The parent compound crystallizes with molecules linked by O—H⋯O hydrogen bonds into infinite C(2) chains propagating along the [100] direction [1]. The introduction of the heavy bromine atom at the 6-position of (6-Bromonaphthalen-1-yl)methanol is expected to disrupt this simple hydrogen-bonding network. Instead, the packing will be heavily influenced by non-covalent interactions involving bromine, such as C—H⋯Br hydrogen bonds and Br⋯Br halogen bonds, leading to a different crystal architecture, as is characteristic of substituted naphthalene derivatives which often exhibit herringbone packing motifs . This alteration in intermolecular forces can have a profound impact on properties like melting point, solubility, and crystal morphology.
| Evidence Dimension | Intermolecular Interactions in Solid State |
|---|---|
| Target Compound Data | Expected to be dominated by Br-mediated interactions (e.g., C—H⋯Br, Br⋯Br) leading to herringbone packing |
| Comparator Or Baseline | Naphthalen-1-ylmethanol: Dominated by O—H⋯O hydrogen bonds, forming infinite chains |
| Quantified Difference | Not quantifiable due to lack of experimental crystal data for target compound. |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
Differences in crystal packing can lead to altered physical properties (e.g., melting point, solubility) that are critical for formulation, purification, and handling during research and development.
- [1] Schwierz, T., & Stöger, B. (2021). The crystal structure of naphthalen-1-ylmethanol. IUCrData, 6(7), x210646. View Source
